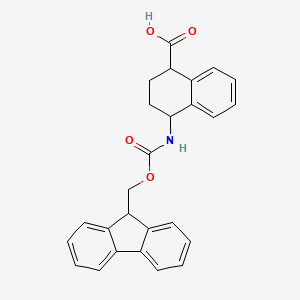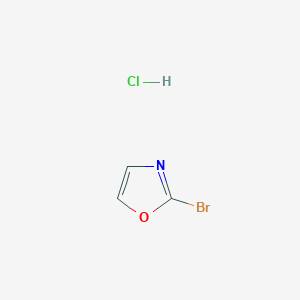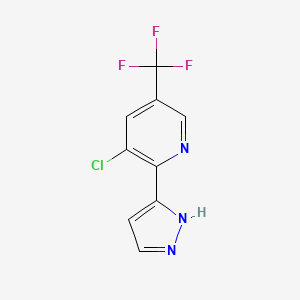
3-氯-2-(2H-吡唑-3-基)-5-三氟甲基吡啶
描述
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions . For instance, synthesis of sulfanyl pyrazoles can be based on the condensation of 3-chloro-2,4-dicarbonyl substrates with thiophenols and hydrazine hydrate .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Chemical Reactions Analysis
Pyrazoles are multifarious frameworks with chemical diversity, which makes them peculiarly interesting for the organic chemist, whether in the structure elucidation aspect, or the chemistry and reactivity profile as building blocks for more complex heterocyclic systems .
科学研究应用
杀虫剂开发
该化合物是合成氯虫苯甲酰胺的一种中间体,氯虫苯甲酰胺是一种新型的酰胺类杀虫剂 。氯虫苯甲酰胺以其高效性和低毒性而闻名,使其成为农业害虫防治的首选。
药物研究
吡唑环是该化合物的一个组成部分,是药物设计中的一个关键元素。 它被用来制造具有多种生物活性的类药化合物,包括抗炎和止痛特性 .
有机合成
该化合物的结构多样性允许通过亲核和亲电取代反应进行修饰,使其成为有机合成中创建各种含硫氮杂环的宝贵试剂 .
催化
由于其反应性,3-氯-2-(2H-吡唑-3-基)-5-三氟甲基吡啶可用于催化过程中促进多组分反应,这对于复杂有机化合物的开发至关重要 .
绿色化学
作用机制
Target of Action
It is known that pyrazole derivatives are often used in the design of drug-like compounds with multiple biological activities .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through nucleophilic and electrophilic substitution reactions .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their structural diversity .
Result of Action
It’s known that pyrazole derivatives can have a wide range of biological activities .
生化分析
Biochemical Properties
3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions highlight the compound’s potential as a biochemical tool for studying enzyme inhibition and protein function.
Cellular Effects
The effects of 3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . The compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, it may upregulate or downregulate genes involved in antioxidant defense mechanisms, thereby affecting the cell’s ability to cope with oxidative stress.
Molecular Mechanism
At the molecular level, 3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity . This binding often involves interactions with key amino acid residues, leading to conformational changes that prevent substrate binding or catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of 3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression . At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects underscore the importance of determining the optimal dosage for achieving desired outcomes while minimizing toxicity.
Metabolic Pathways
3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components. These interactions can influence the overall metabolic state of the cell, affecting processes such as energy production and detoxification.
Transport and Distribution
The transport and distribution of 3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine is crucial for its activity and function . The compound may be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall impact on cellular processes. For example, mitochondrial localization may enhance its ability to modulate oxidative stress and energy metabolism.
属性
IUPAC Name |
3-chloro-2-(1H-pyrazol-5-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3/c10-6-3-5(9(11,12)13)4-14-8(6)7-1-2-15-16-7/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZHLQTWIIOOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Phenyl-1-thia-4-azaspiro[4.5]decane-8-carbonitrile hydrochloride](/img/structure/B1392781.png)
![4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392782.png)

![1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392784.png)
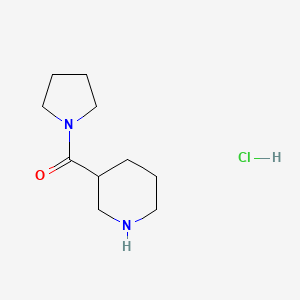
![4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392789.png)
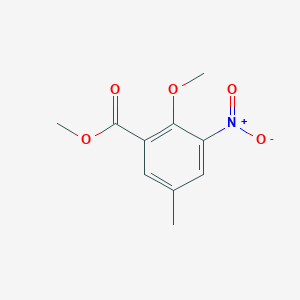
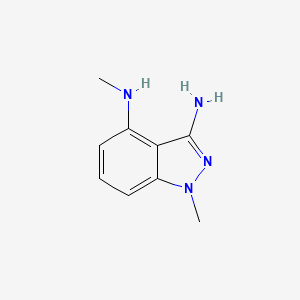
![2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol](/img/structure/B1392795.png)
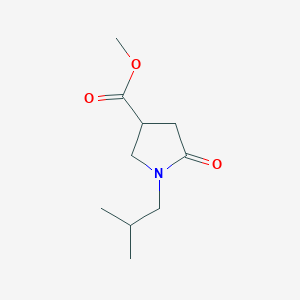
![(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B1392798.png)
![2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1392800.png)
